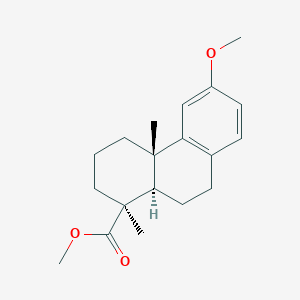
Methyl O-methylpodocarpate
Descripción general
Descripción
Methyl O-methylpodocarpate is a diterpenoid compound with various synthetic and analytical applications in chemistry, particularly in the study of podocarpaceae. Its structure and reactivity have been explored through various synthetic routes and chemical transformations.
Synthesis Analysis
The synthesis of Methyl O-methylpodocarpate and related compounds involves multiple steps, including oxidation, nitration, and catalytic hydrogenation processes. Bennett and Cambie (1967) described the oxidation of O-methylpodocarpic acid with lead tetra-acetate, producing several products useful for further synthetic applications (Bennett & Cambie, 1967). Cambie et al. (1972) further explored the conversion of methyl 12-Hydroxypodocarpa-8,11,13-trien-19-oate into Methyl 13-hydroxypodocarpa-8,11,13-trien-19-oate, demonstrating a five-stage sequence for the transformation (Cambie, Mathai, & Missen, 1972).
Molecular Structure Analysis
The molecular structure of Methyl O-methylpodocarpate has been elucidated through various spectroscopic methods, including NMR and X-ray crystallography. The stereochemistry and regioselectivity of nucleophilic additions to the aromatic ring in this compound have been studied, offering insights into the electrophilic reactivity of manganese tricarbonyl complexes of the diterpenoid (Woo et al., 1995).
Chemical Reactions and Properties
Methyl O-methylpodocarpate participates in a variety of chemical reactions, including decarbonylation, cyclopentaannulation, and functionalization through organometallic complexes. Cambie et al. (1972) detailed the decarbonylation of 12-Methoxypodocarpa-8,11,13-trien-19-oic acid, highlighting the formation of phenanthrene derivatives as a result (Cambie et al., 1972).
Physical Properties Analysis
The physical properties of Methyl O-methylpodocarpate, such as melting points, solubility, and crystalline structure, have been characterized through synthetic and analytical techniques. The differentiation of diastereomers by high field NMR spectroscopy provides detailed insights into the complex's structural characteristics (Mailvaganam et al., 1988).
Chemical Properties Analysis
The chemical properties of Methyl O-methylpodocarpate, including its reactivity patterns and the stability of its derivatives, have been extensively studied. These investigations reveal the compound's potential as a synthetic intermediate for the production of aromatic steroids and other complex molecules. The synthesis and cyclopentaannulation of a diterpenoid chromium carbene complex showed the utility of Methyl O-methylpodocarpate in synthesizing ring-C aromatic steroids (Cambie et al., 1986).
Aplicaciones Científicas De Investigación
Chemical Transformation and Derivative Formation Research on methyl O-methylpodocarpate has also explored its transformation into other valuable compounds. A study focused on the preparation of podocarp-9(11)-en-12-one from O-methylpodocarpane aimed to clarify the formation of 8-epipodocarp-9(11)-en-12-one during the early stages of the process. This investigation, supported by molecular-mechanics calculations, led to the preparation and full characterization of previously undescribed derivatives, enhancing our understanding of the chemical behavior and potential applications of methyl O-methylpodocarpate derivatives (Leonelli et al., 2002).
Contribution to Natural Product Synthesis The compound has also been central in the isolation and characterization of new natural products. Chemical investigation of Drypetes littoralis yielded new tricyclic diterpenes, where structures such as 10S-12-hydroxy-11-methoxy-13-methylpodocarpa-1,5,8,11,13-pentaene-3,7-dione were established. This highlights the role of methyl O-methylpodocarpate in the discovery and structural elucidation of new compounds with potential biological activities (Lin et al., 2001).
Catalysis and Green Chemistry Moreover, it has found applications in catalysis, as illustrated by a study on copper-catalyzed cross-coupling reactions of methyl 13-iodo-O-methylpodocarpate with amides. This research demonstrated the use of relatively inexpensive catalysts for the high-yield synthesis of amide derivatives of podocarpic acid, contributing to the development of more sustainable and cost-effective synthetic methodologies (Nguyen & Miles, 2009).
Safety And Hazards
In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water . It is also advised to avoid dust formation and breathing vapors, mist, or gas .
Propiedades
IUPAC Name |
methyl (1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-10-5-11-19(2,17(20)22-4)16(18)9-7-13-6-8-14(21-3)12-15(13)18/h6,8,12,16H,5,7,9-11H2,1-4H3/t16-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKWXDWRTACMCC-QRQLOZEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC3=C2C=C(C=C3)OC)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)OC)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl O-methylpodocarpate | |
CAS RN |
1231-74-9 | |
| Record name | Methyl (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethyl-1-phenanthrenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1231-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl [1S-(1α,4aα,10aβ)]-1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethylphenanthren-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



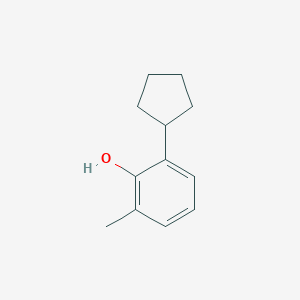
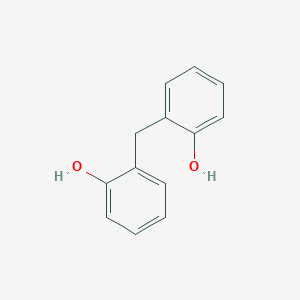
![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)
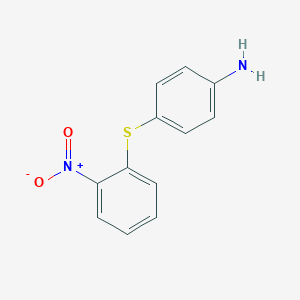
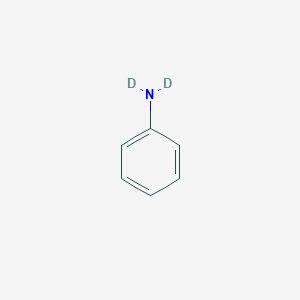
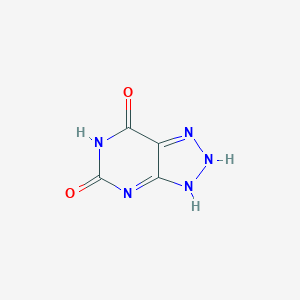

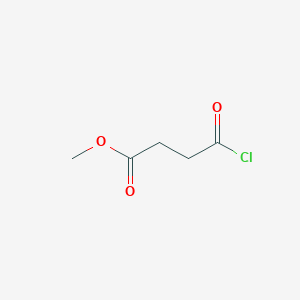
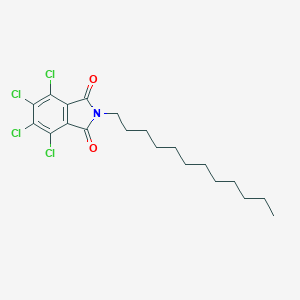
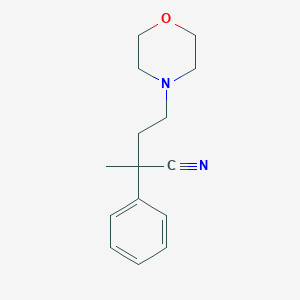
![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)

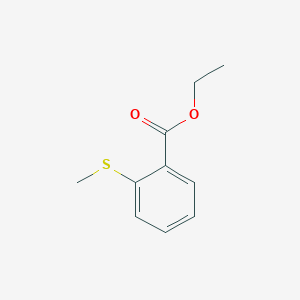
![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)